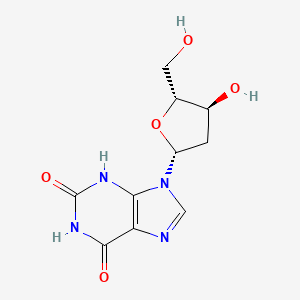

2'-Deoxyxanthosine

Descripción

Contextualizing 2'-Deoxyxanthosine as a Nucleoside Analog in Biochemical and Pharmacological Research

This compound (dX) is a purine (B94841) nucleoside that has garnered significant interest in the fields of biochemistry and pharmacology. glenresearch.com As a nucleoside analog, it is structurally similar to the natural nucleosides that constitute DNA and RNA but possesses modifications that can alter its biological function. Specifically, this compound consists of a xanthine (B1682287) base linked to a deoxyribose sugar. This structure allows it to be recognized and processed by enzymes involved in DNA and RNA metabolism, yet its altered base can lead to different outcomes.

In biochemical research, this compound is often studied in the context of DNA damage and repair. It is a known product of the oxidative deamination of 2'-deoxyguanosine (B1662781) (dG), a common form of DNA damage induced by nitric oxide and other nitrosative agents. glenresearch.comnih.gov This conversion has significant implications for mutagenesis, as the presence of this compound in a DNA strand can lead to mispairing during replication. nih.gov Research has shown that various DNA polymerases interact with this compound differently, with some stalling at the lesion and others bypassing it, often incorporating an incorrect nucleotide opposite it. nih.gov For instance, studies have demonstrated that with certain DNA polymerases, dTMP is preferentially incorporated opposite this compound, leading to G-to-A transition mutations. nih.gov

The unique properties of this compound also make it a subject of pharmacological research. Its ability to interfere with DNA synthesis and metabolism suggests potential applications as an antiviral or anticancer agent. The principle behind this is that the incorporation of such analogs into viral or cancer cell DNA can disrupt replication and lead to cell death. Furthermore, the study of how cells repair DNA containing this compound provides insights into fundamental cellular processes that can be targeted for therapeutic intervention. clemson.edu

Historical Perspectives on this compound Research and its Significance

The study of this compound has evolved over several decades, with early interest stemming from its identification as a product of deamination of guanine (B1146940) derivatives. Initial research focused on its chemical synthesis and basic properties. A significant milestone in its research was the discovery that it could be formed from the reaction of 2'-deoxyguanosine with nitrous acid, a reaction that also yields 2'-deoxyoxanosine (B1217319). oup.com

A notable area of historical research has been the exploration of this compound as a "universal base" in oligonucleotides. Because of its potential to base pair with all four natural bases, it was investigated for its utility in various molecular biology applications. glenresearch.com However, its low solubility presented significant challenges for its incorporation into synthetic DNA. glenresearch.com

The significance of this compound in the context of an expanded genetic alphabet has also been a key area of investigation. Researchers have explored its ability to form a non-standard base pair with other synthetic nucleosides, such as 2,4-diaminopyrimidine (B92962), which could potentially expand the information-carrying capacity of DNA. uzh.ch These studies have involved examining the efficiency and fidelity of various DNA polymerases in incorporating these non-standard base pairs. uzh.ch

More recent research has focused on the stability of this compound within DNA. Contrary to earlier assumptions that it was a highly unstable lesion, studies have shown it to be relatively stable under physiological conditions, with a half-life of approximately 2.4 years in double-stranded DNA. oup.com This finding underscores its potential role in deamination-induced mutagenesis. oup.com The mutagenic potential of this compound has been further elucidated by studies showing it is a miscoding lesion that can preferentially generate G-to-A mutations, with the frequency of miscoding dependent on the specific DNA polymerase involved. nih.gov

Detailed Research Findings

| Research Area | Key Findings | References |

| Biochemical Role | This compound is a product of oxidative deamination of 2'-deoxyguanosine. | glenresearch.comnih.gov |

| Pharmacological Potential | Investigated as a potential antiviral and anticancer agent due to its ability to interfere with DNA synthesis. | |

| DNA Damage and Repair | Its presence in DNA is a form of damage that can lead to G-to-A mutations during replication. | nih.gov |

| Universal Base Potential | Explored as a universal base due to its ability to pair with all four natural bases, though limited by low solubility. | glenresearch.com |

| Expanded Genetic Alphabet | Studied for its ability to form non-standard base pairs, potentially expanding the genetic code. | uzh.ch |

| Stability in DNA | Found to be a relatively stable lesion in double-stranded DNA with a half-life of about 2.4 years. | oup.com |

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purine-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N4O5/c15-2-5-4(16)1-6(19-5)14-3-11-7-8(14)12-10(18)13-9(7)17/h3-6,15-16H,1-2H2,(H2,12,13,17,18)/t4-,5+,6+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQAZHXBSLFDVKM-KVQBGUIXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC1N2C=NC3=C2NC(=O)NC3=O)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H](O[C@H]1N2C=NC3=C2NC(=O)NC3=O)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40183285 | |

| Record name | 2'-Deoxyxanthosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40183285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29049-22-7 | |

| Record name | 2'-Deoxyxanthosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029049227 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2'-Deoxyxanthosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40183285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biosynthesis and Metabolic Pathways of 2 Deoxyxanthosine

Endogenous Formation of 2'-Deoxyxanthosine in Biological Systems

The primary route for the endogenous formation of this compound within DNA is through the chemical modification of 2'-deoxyguanosine (B1662781), one of the four canonical bases of DNA.

This compound is formed when a 2'-deoxyguanosine (dG) residue within a DNA strand undergoes oxidative deamination. genelink.com This chemical reaction involves the conversion of the amino group at the C2 position of the guanine (B1146940) base to a carbonyl group, resulting in the formation of a xanthine (B1682287) base. This modified base remains attached to the deoxyribose sugar, thus forming the this compound nucleoside. acs.orgnih.gov This transformation is a significant form of DNA damage because the resulting xanthine base has different base-pairing properties than the original guanine, potentially leading to mutations if not repaired.

The oxidative deamination of 2'-deoxyguanosine is frequently mediated by reactive nitrogen species (RNS), which are highly reactive molecules produced during periods of oxidative and nitrosative stress. researchgate.net Conditions such as chronic inflammation can lead to the over-production of nitric oxide (NO•). nih.gov NO• can react with oxygen to form dinitrogen trioxide (N₂O₃), a potent nitrosating agent. nih.gov N₂O₃ can then react with the primary amino group of guanine in DNA, leading to its deamination and the formation of this compound. nih.govpnas.orgpnas.org

Another product that can be formed from the deamination of deoxyguanosine is 2'-deoxyoxanosine (B1217319) (dO), particularly through reactions with nitrous acid (HNO₂). researchgate.netoup.comoup.com However, under controlled conditions simulating inflammation, this compound is a major product. nih.gov A study exposing plasmid DNA to physiologically relevant concentrations of NO• and oxygen found that this compound (dX), 2'-deoxyinosine (B131508) (dI, from adenine (B156593) deamination), and 2'-deoxyuridine (B118206) (dU, from cytosine deamination) were formed at nearly identical rates. nih.gov

Table 1: Research Findings on Nitrosative Deamination of DNA This table summarizes results from an in-vitro study exposing plasmid DNA to nitric oxide under conditions mimicking inflammation.

| Experimental Condition | Key Findings | Resulting Deamination Products | Reference |

|---|---|---|---|

| Plasmid DNA exposed to 1.3 µM NO• and 190 µM O₂ | Formation rate (k) for dX, dI, and dU was approximately 1.2 x 10⁵ M⁻¹s⁻¹ | This compound (dX), 2'-deoxyinosine (dI), 2'-deoxyuridine (dU) | nih.gov |

| After 12 hours, ~80 lesions per 10⁶ nucleotides were formed | nih.gov | ||

| 2'-deoxyoxanosine (dO) was not detected | nih.gov |

Oxidative Deamination of 2'-Deoxyguanosine in Nucleic Acids

Integration of this compound into Purine (B94841) Metabolism Networks

Beyond its formation as a DNA lesion, xanthine and its nucleosides are also intermediates in purine metabolism. pnas.orgpnas.org The central purine metabolic pathway involves the synthesis of inosine (B1671953) monophosphate (IMP), which is a precursor to both adenosine (B11128) monophosphate (AMP) and guanosine (B1672433) monophosphate (GMP). The conversion of IMP to GMP proceeds via xanthosine (B1684192) monophosphate (XMP). pnas.orgpnas.org

Defects in purine metabolic enzymes can lead to an imbalance in the nucleotide pools, potentially causing the accumulation of non-standard nucleotides like xanthosine triphosphate (XTP) or this compound triphosphate (dXTP). pnas.org These abnormal nucleotides can then be mistakenly incorporated into RNA and DNA by polymerases. pnas.orgpnas.org For instance, studies in Escherichia coli and Saccharomyces cerevisiae with mutations in purine metabolism genes showed significant increases in the incorporation of hypoxanthine (B114508) and modest increases in xanthine in cellular nucleic acids. pnas.org This represents an alternative pathway for the introduction of this compound into DNA, separate from the deamination of an existing deoxyguanosine residue. The compound this compound 5'-monophosphate is considered a key molecule for investigating these enzymatic pathways and nucleotide metabolism.

Metabolic Fate and Catabolism of this compound

Once formed in DNA, this compound is a relatively stable lesion under physiological conditions. clemson.edu At neutral pH and 37°C, dX in double-stranded DNA has a half-life estimated at 2.4 years, indicating that it is persistent enough to require active repair mechanisms to prevent mutagenesis. nih.govnih.govresearchgate.net The primary metabolic fate of dX within DNA is its recognition and removal by the base excision repair (BER) pathway. acs.org

Several DNA glycosylases, which are the initiating enzymes of the BER pathway, can excise the xanthine base from the DNA backbone. Studies have shown that the efficiency of these enzymes depends on the base paired opposite to the xanthine. The highest repair activity is observed when xanthine is paired with cytosine (X·C). acs.org

Table 2: DNA Glycosylase Activity on Xanthine (X) Base Pairs This table presents the relative reactivity of various DNA glycosylases in excising xanthine from different base pair contexts.

| DNA Glycosylase | Substrate Specificity (Base Pair) | Relative Reactivity on X·C | Reference |

|---|---|---|---|

| AlkA (E. coli) | X·C, X·G, X·A, X·T | Highest | acs.org |

| Mpg (human) | X·C | High | acs.org |

| Nth (E. coli) | X·C | Moderate | acs.org |

| Fpg (E. coli) | X·C | Moderate | acs.org |

If not repaired, dX can lead to G-to-A transition mutations, as DNA polymerases can incorporate thymine (B56734) opposite the xanthine lesion during replication. genelink.com Another potential fate is depurination, where the glycosidic bond linking the xanthine base to the deoxyribose sugar is hydrolyzed, creating an abasic site in the DNA. acs.orgnih.gov While relatively slow at neutral pH, the rate of depurination increases significantly under acidic conditions. acs.org In terms of catabolism, free this compound can potentially be acted upon by enzymes like guanosine deaminase, which has been shown to catalyze the deamination of 2'-deoxyguanosine. tandfonline.com Furthermore, the enzymatic synthesis of deoxyxanthosine from xanthine and a deoxyribose donor can be catalyzed by xanthosine phosphorylase, indicating its connection to nucleoside salvage pathways. acs.org

Enzymatic Transformations and Interactions Involving 2 Deoxyxanthosine

Enzymatic Synthesis and Phosphorylation of 2'-Deoxyxanthosine and its Monophosphate

The formation of this compound and its phosphorylated derivatives in the cell is not only a result of DNA damage but also a part of purine (B94841) nucleotide metabolism. pnas.org In purine anabolism, xanthosine (B1684192) monophosphate (XMP) is a key intermediate derived from inosine (B1671953) monophosphate (IMP) through the action of IMP dehydrogenase (guaB in E. coli). pnas.org While this pertains to the ribonucleotide, analogous pathways can influence the deoxyribonucleotide pool.

Direct enzymatic synthesis of the nucleoside has been demonstrated. Early research identified that xanthosine phosphorylase, present in mammalian tissues, can catalyze the synthesis of this compound. bibliotekanauki.placs.org Furthermore, defects in purine metabolism can lead to an accumulation of intermediates like xanthine (B1682287), potentially increasing the rate of their incorporation into nucleic acids. pnas.org

The phosphorylation of this compound to its monophosphate form, this compound 5'-monophosphate (dXMP), is a crucial step for its potential incorporation into DNA or its further conversion. Enzymes like E. coli RdgB and its human homolog, ITPA, are known to act on noncanonical nucleoside triphosphates such as dXTP, cleaving them to their monophosphate forms to prevent their incorporation into DNA. pnas.orgbiorxiv.org This indicates the existence of kinase activity that can phosphorylate dX to dXMP and subsequently to dXTP within the cell, although the specific enzymes are not as well characterized as those for canonical nucleosides. The triphosphate form, this compound 5'-triphosphate (dXTP), can be generated from 2'-deoxyguanosine (B1662781) 5'-triphosphate (dGTP) through treatment with nitrous acid, a process that can also occur in vivo due to nitrosative stress. nih.govacs.org

Enzymatic Recognition and Processing of this compound in Nucleic Acids

Once present in a DNA strand, this compound is recognized by a host of enzymes that either attempt to replicate past it or repair it.

The presence of a dX lesion in a DNA template poses a challenge to DNA polymerases, often leading to mutations. The polymerase's response depends on the specific enzyme and the nucleotide available for incorporation.

Miscoding Potential: When encountering dX in a template strand, HIV-1 reverse transcriptase (RT) was found to insert deoxycytidine triphosphate (dCTP) and deoxythymidine triphosphate (dTTP) with roughly equal frequency. acs.orgnih.gov In contrast, the Klenow fragment of E. coli DNA polymerase I (Pol I KF) showed a preference for inserting dCTP opposite the dX lesion. acs.orgnih.gov Studies with Drosophila DNA polymerase alpha indicated that the relative incorporation rates opposite a template dX were in the order of T > C >> A ≈ G. nih.gov This highlights that dX can mispair with thymine (B56734), leading to G-to-A transition mutations. genelink.com

Incorporation of dXTP: The triphosphate form, dXTP, can also be incorporated into a growing DNA strand, substituting for canonical nucleotides. Studies have shown that dXTP can slightly substitute for dGTP during replication by Pol I Kf and T7 DNA polymerase, but not for dATP, dCTP, or dTTP. nih.govacs.org The efficiency of this incorporation, however, is significantly lower than that of the natural nucleotide dGTP. Kinetic analyses with Pol I Kf (exo-) revealed that the incorporation efficiency (Vmax/Km) of dXTP opposite a template cytosine was thousands of times lower than that of dGTP. nih.govacs.orgresearchgate.net Interestingly, dXTP was not incorporated opposite a template thymine under the tested conditions. nih.govacs.org Some polymerases, such as T7 Sequenase and M-MuLV-RT, showed no evidence of incorporating dXTP at all. researchgate.net

| Enzyme | Template Base | Substrate | K_m (μM) | V_max (% min⁻¹) | Incorporation Efficiency (f = V_max/K_m) (% min⁻¹ μM⁻¹) | Reference |

| Pol I Kf (exo-) | C | dGTP | 1.1 | 1657 | 1506 | nih.govacs.org |

| Pol I Kf (exo-) | C | dXTP | 100 | 10 | 0.10 | nih.govacs.org |

| Pol I Kf (exo-) | T | dXTP | - | - | Not Incorporated | nih.govacs.org |

The primary defense against the mutagenic potential of dX in DNA is the base excision repair (BER) pathway. genelink.com This pathway is initiated by DNA glycosylases that recognize and hydrolyze the N-glycosidic bond of the damaged base, releasing it from the DNA backbone.

Several DNA glycosylases have been shown to possess xanthine DNA glycosylase activity. researchgate.net The efficiency and specificity of these enzymes can vary.

Alkyladenine DNA Glycosylase (AAG/MPG): The human AAG protein (also known as methylpurine DNA glycosylase, MPG) and its E. coli homolog, AlkA, are major glycosylases for removing deaminated purines, including xanthine. researchgate.netacs.org AlkA is highly effective at removing xanthine from X•C base pairs, with lower activity on X•G, X•A, or X•T pairs. acs.orgnih.govacs.org The human Mpg protein also demonstrates greater specificity for xanthine in X•C pairs. acs.org

Other Glycosylases: In addition to AlkA and Mpg, other BER enzymes like E. coli endonuclease III (Nth) and formamidopyrimidine-DNA glycosylase (Fpg) can also excise xanthine, although generally with lower reactivity than AlkA. acs.orgnih.gov

A comparative study on the reactivity of different glycosylases for excising xanthine from an X•C pair established the following order of efficiency: AlkA > Mpg > Nth > Fpg. acs.orgnih.govacs.org

Beyond DNA polymerases and glycosylases, other enzymes can process DNA containing this compound. A notable example is Endonuclease V (EndoV), an evolutionarily conserved DNA repair enzyme. E. coli EndoV was found to act as a deoxyxanthosine endonuclease, recognizing and cleaving the DNA backbone at the second phosphodiester bond 3' to the dX lesion. nih.govscispace.com Bacterial EndoV enzymes are understood to be primarily involved in the repair of deoxyinosine and deoxyxanthosine lesions. researchgate.net Similarly, Thermostable Endonuclease Q (EndoQ), an archaeal DNA endonuclease, catalyzes the cleavage of the phosphodiester bond 5' to a deoxyxanthosine site. neb.com

Excision by DNA Glycosylases within Base Excision Repair Pathways

Enzymatic Conversion of this compound Derivatives to Unnatural Nucleotides

The unique structure of this compound and its derivatives makes them valuable starting materials for the enzymatic synthesis of unnatural nucleotides. These unnatural nucleotides are key components in efforts to expand the genetic alphabet, which has significant technological implications. nih.govresearchgate.net

A clear example is the enzymatic conversion of this compound 5'-monophosphate (dXMP) into deoxyisoguanosine monophosphate (dBMP). nih.govresearchgate.net Deoxyisoguanosine is an unnatural precursor for the isoguanine-isocytosine unnatural base pair. This specific conversion is catalyzed by the bacteriophage enzyme PurZ and the bacterial enzyme PurB (adenylosuccinate lyase). nih.govresearchgate.net This reaction represents a critical step in developing organisms capable of biosynthesizing unnatural DNA de novo. The ability to use enzymes to transform dXMP into other valuable non-canonical nucleotides adds a significant tool to the field of synthetic biology. nih.govresearchgate.net

2 Deoxyxanthosine in Nucleic Acid Biochemistry

Stability of 2'-Deoxyxanthosine within DNA and Oligodeoxynucleotides

This compound (dX), a product of the deamination of guanine (B1146940), has long been considered an unstable lesion in DNA. However, recent studies under biological conditions have revealed that dX is a relatively stable compound. nih.govresearchgate.netnih.gov

The stability of the N-glycosidic bond in this compound is significantly influenced by several factors, most notably pH. nih.govnih.gov The hydrolysis of this bond, also known as depurination, is subject to both acid-catalyzed and pH-independent pathways. nih.govresearchgate.net

pH: The rate of N-glycosidic bond hydrolysis is highly dependent on the hydrogen ion concentration. ttu.ee In acidic conditions, the hydrolysis of purine (B94841) derivatives like dX is much faster than that of pyrimidine (B1678525) nucleosides. ttu.ee For dX in single-stranded DNA, the depurination is acid-catalyzed at a pH between 3 and 7 and becomes pH-independent above pH 7. nih.gov This is likely due to the protonation of the N3 position of the xanthine (B1682287) base under acidic conditions. nih.gov The half-life of dX in a single-stranded oligodeoxynucleotide ranges from 7.7 hours at pH 2 to 17,700 hours at pH 7. nih.govresearchgate.netnih.gov

Heterocyclic Base Structure: The nature of the heterocyclic base itself plays a crucial role in the stability of the N-glycosidic bond. ttu.ee The substitution of an amino group with a hydroxyl group, as is the case in the conversion of guanine to xanthine, can labilize the glycosidic bond. ttu.ee However, at neutral pH, this compound is only slightly less stable than guanine with respect to depurination. acs.org It is under acidic conditions (pH ≤ 4) that the rate of depurination for dX significantly surpasses that of guanine. acs.org

Enzymatic Activity: DNA glycosylases are enzymes that recognize and remove damaged or modified bases from DNA by catalyzing the hydrolysis of the N-glycosidic bond. researchgate.net Alkyladenine DNA glycosylase (AAG) is the primary enzyme responsible for excising deaminated purines, including xanthine. researchgate.net Several DNA glycosylases, including AlkA, Mpg, Nth, and Fpg, have been shown to specifically excise xanthine when it is paired with cytosine. acs.org

Table 1: Half-life of this compound (dX) at Different pH Values in a Single-Stranded Oligodeoxynucleotide at 37°C

| pH | Half-life (hours) |

|---|---|

| 2 | 7.7 |

| 7 | 17,700 |

Data sourced from studies on dX stability under various pH conditions. nih.govresearchgate.netnih.gov

The incorporation of this compound into a DNA strand significantly increases its stability compared to the free deoxynucleoside. nih.govresearchgate.netnih.gov However, the transition from a single-stranded to a double-stranded DNA construct provides only a marginal increase in the stability of dX. nih.govresearchgate.net

Research has shown that at 37°C and 50°C, there is a small and statistically insignificant (10-15%) increase in the half-life of the dX-containing strand when it is part of a double-stranded oligodeoxynucleotide compared to its single-stranded form. nih.gov At a pH of 7 and a temperature of 37°C, the half-life of dX in single-stranded DNA is approximately 2 years, while in double-stranded DNA, it extends to about 2.4 years. nih.govresearchgate.netnih.gov This suggests that the double-helical structure offers some protection against the hydrolysis of the N-glycosidic bond, though the effect is not substantial. nih.gov The primary factor contributing to the stabilization of dX appears to be its incorporation into the polynucleotide chain itself, rather than the secondary structure of the DNA.

Table 2: Comparative Half-life of this compound (dX) at pH 7 and 37°C

| Construct | Half-life |

|---|---|

| Free 2'-deoxynucleoside (at pH 6) | 1,104 hours |

| Single-stranded oligodeoxynucleotide | ~2 years (17,700 hours) |

| Double-stranded oligodeoxynucleotide | ~2.4 years (20,900 hours) |

Data compiled from research on the stability of dX in different molecular contexts. nih.govresearchgate.netnih.gov

Factors Influencing N-Glycosidic Bond Hydrolysis

Base Pairing Properties and Nucleic Acid Duplex/Triplex Formation with this compound

This compound (dX) exhibits versatile base pairing capabilities, engaging in both canonical and non-canonical interactions. glenresearch.comglenresearch.com Its bonding pattern is similar to that of thymidine (B127349), allowing it to form a base pair with 2'-deoxyadenosine (B1664071) (dA). glenresearch.comglenresearch.com This purine-purine interaction, however, can lead to distortions in the DNA duplex. glenresearch.comglenresearch.com

Beyond this, dX has been a subject of interest in efforts to expand the genetic alphabet. glenresearch.comglenresearch.com It has been explored for its ability to form a novel base pair with a pyrimidine-2,4-diamine nucleoside. glenresearch.comglenresearch.com In studies investigating the miscoding potential of dX, DNA polymerase I (Klenow fragment) preferentially inserts dCTP opposite a dX template, while HIV-1 reverse transcriptase incorporates both dCTP and dTTP with similar frequencies. acs.org

The incorporation of this compound can have varied effects on the stability of nucleic acid duplexes, with outcomes dependent on the pairing partner and the pH of the environment.

Thermal stability studies of duplexes containing dX paired with the four natural bases have been conducted. nih.govresearchgate.net At a pH of 5.5, duplexes with xanthine base pairs show stabilities comparable to those of duplexes containing 2'-deoxyinosine (B131508) at a neutral pH. nih.govresearchgate.net A notable and unusual stabilization of the duplex structure is observed at acidic pH when xanthine is paired with either adenine (B156593) or cytosine. nih.govresearchgate.net However, the introduction of a single purine-purine base pair, such as dX with another purine, generally leads to a decrease in duplex stability due to the strain it induces in the Watson-Crick double helix. acs.org

Table 3: Relative Thermodynamic Stabilities of Base Mispairs with Xanthine

| Base Pair | Relative Stability |

|---|---|

| X:T | Most Stable |

| X:G | More Stable |

| X:A | Less Stable |

| X:C | Least Stable |

Based on melting temperature (Tm) measurements of duplexes containing xanthine mispairs. nih.govresearchgate.net

This compound and its analogs have been investigated for their potential role in the formation of DNA triple helices, which are structures involved in gene regulation and recognition. nih.gov Specifically, 7-deaza-2'-deoxyxanthosine (B1244124) (dzaX) has been identified as a purine analog of thymidine that can form dzaX:A-T triplets. nih.gov

Oligodeoxynucleotides (ODNs) containing 2'-deoxyguanosine (B1662781) and dzaX have been shown to form stable anti-parallel triple helices with a poly-purine target sequence in the HER2 promoter. nih.gov Under physiological conditions (pH 7.2 with K+ and Mg++), these dzaX-containing ODNs exhibited high affinity for the target DNA, whereas ODNs containing guanine and thymine (B56734) did not bind. nih.gov The substitution of 7-deaza-2'-deoxyguanosine (B613789) for guanine significantly reduced the ability to form triple helices, highlighting the unique contribution of dzaX to the stability of the anti-parallel triplex motif. nih.gov Furthermore, triplexes that include 7-deazaxanthine in place of thymine have demonstrated a high affinity for third-strand binding under neutral conditions. seela.net

Influence of this compound Incorporation on Nucleic Acid Duplex Stability

Impact of this compound on DNA Structural Conformation

Research into synthetic oligonucleotides containing this compound has provided detailed insights into its effect on DNA duplex stability. The thermal stability of DNA duplexes is often assessed by measuring the melting temperature (Tm), the temperature at which half of the double-stranded DNA dissociates into single strands. Studies have shown that the stability of a DNA duplex containing a dX base is highly dependent on the opposing base and the pH of the solution.

At a slightly acidic pH of 5.5, duplexes containing this compound exhibit stabilities that are comparable to those containing 2'-deoxyinosine (dI), another common deamination product. researchgate.netnih.gov An unusual stabilization effect is observed specifically when xanthine is paired with adenine (A) or cytosine (C) under acidic conditions. researchgate.netnih.govnih.gov The thermodynamic stability of various base pairs with this compound has been quantified, revealing a general order of stability. The relative thermodynamic stabilities, as inferred from Tm measurements, for base mispairs with xanthine are T < G << A ≈ C. researchgate.netnih.gov

The stability of this compound as a lesion within DNA is also a critical factor for its structural impact. Under physiological conditions (pH 7 and 37°C), dX is a relatively stable lesion. researchgate.netnih.govnih.gov In double-stranded DNA, it has a reported half-life of approximately 2.4 years. researchgate.netnih.govnih.gov Its stability increases significantly when it is incorporated into a DNA strand compared to its free nucleoside form. researchgate.netnih.gov This inherent stability ensures that once formed, dX can persist in the genome long enough to influence DNA structure and subsequent cellular processes.

The structural consequences of dX are rooted in its base-pairing potential. While it can form a stable pair with cytosine, it is also known to mispair with other bases, notably thymine. genelink.comportlandpress.com Structural studies on DNA polymerase bypassing this lesion provide insights into its conformational effects within an enzyme's active site. portlandpress.com Furthermore, the potential for xanthine to participate in non-canonical DNA structures, such as G-quadruplexes, has been explored, suggesting that its impact may extend beyond simple duplex destabilization. d-nb.info

Research Findings on DNA Duplex Stability

The thermal stability of DNA duplexes containing a single this compound residue has been systematically evaluated. The following table summarizes the melting temperatures (Tm) for a specific oligonucleotide duplex containing a dX paired with each of the four canonical DNA bases.

| Base Pair (X·Y) | Melting Temperature (Tm) in °C at pH 7.0 | Melting Temperature (Tm) in °C at pH 5.5 |

|---|---|---|

| X·A | 31.1 | 41.8 |

| X·C | 31.7 | 41.0 |

| X·G | 33.8 | 34.4 |

| X·T | 28.5 | 28.2 |

Stability of this compound in DNA

The persistence of this compound within DNA is a key aspect of its potential to alter structure. The half-life of the glycosylic bond of dX has been measured under various conditions, highlighting its significant stability once incorporated into a DNA polymer.

| Form | Condition | Half-life (t½) |

|---|---|---|

| Free Nucleoside (dX) | pH 6, 37°C | 1,104 hours |

| Single-Stranded DNA | pH 7, 37°C | 17,700 hours (~2 years) |

| Double-Stranded DNA | pH 7, 37°C | 20,900 hours (~2.4 years) |

Biological and Cellular Implications of 2 Deoxyxanthosine

2'-Deoxyxanthosine as a Product of DNA Damage and Mutagenesis

This compound (dX) is a significant DNA lesion that arises from the deamination of 2'-deoxyguanosine (B1662781) (dG), a process primarily induced by reactive nitrogen species (RNS) associated with inflammation and other cellular stresses. Its formation and subsequent behavior within the DNA helix have profound implications for genetic stability and are closely linked to mutagenesis and carcinogenesis.

Nitric Oxide-Induced Mutagenesis Mechanisms Involving this compound

Nitric oxide (NO), a key signaling molecule and a mediator of inflammation, plays a central role in the formation of this compound in DNA. nih.govnih.gov While NO itself is not highly reactive with DNA, it can be converted to more potent nitrosating agents, such as dinitrogen trioxide (N₂O₃), through its reaction with oxygen. acs.org These nitrosating agents can then react with the exocyclic amino group of guanine (B1146940), leading to its deamination and the formation of xanthine (B1682287). acs.orgglenresearch.com This process can also be initiated by nitrous acid (HNO₂), which can generate dX from dG. nih.gov

The mechanism of NO-induced deamination of guanine involves a series of chemical transformations. The process is thought to proceed through the formation of an N2-diazonium intermediate following nitrosation. acs.org This intermediate can then undergo ring-opening and rearrangement, ultimately yielding xanthine. acs.org Another product that can be formed from dG through the action of nitrous acid or nitric oxide is 2'-deoxyoxanosine (B1217319) (dOxo). nih.govoup.com

The environment within the cell, particularly at sites of chronic inflammation where NO production is elevated, provides a conducive setting for the formation of dX. nih.govnih.gov This link between inflammation and dX formation underscores its potential role as a biomarker for inflammation-associated DNA damage. aacrjournals.orgmit.edu

Miscoding Potential and Mutagenic Specificity of this compound during Replication

Once formed, this compound introduces a lesion in the DNA that can be misread by DNA polymerases during replication, leading to mutations. The mutagenic potential of dX stems from its altered base-pairing properties compared to the original guanine. While guanine preferentially pairs with cytosine, dX can pair with both cytosine and thymine (B56734), which can result in G-to-A transition mutations. genelink.com

The outcome of replication past a dX lesion is dependent on the specific DNA polymerase involved. nih.govnih.gov For instance, studies have shown that some polymerases, like HIV-1 reverse transcriptase, can insert both dCTP (the correct nucleotide opposite guanine) and dTTP (an incorrect nucleotide) with similar frequencies opposite dX. nih.gov In contrast, other polymerases exhibit a preference for inserting a specific nucleotide. For example, calf thymus DNA polymerase α, human DNA polymerase η, and human DNA polymerase κ have been shown to preferentially incorporate dTMP opposite dX. nih.gov Conversely, human DNA polymerase β tends to correctly incorporate dCMP opposite the lesion. nih.gov

This differential processing of dX by various DNA polymerases highlights the complexity of its mutagenic consequences. The specific type of polymerase encountering the lesion during replication will ultimately determine whether the correct base is inserted or a mutation is introduced.

Table 1: Miscoding Potential of this compound with Different DNA Polymerases

| DNA Polymerase | Preferential Nucleotide Incorporation opposite dX | Resulting Mutation | Reference |

|---|---|---|---|

| HIV-1 Reverse Transcriptase | dCTP and dTTP with similar frequencies | Potential for G-to-A transition | nih.gov |

| Calf Thymus DNA Polymerase α | dTMP | G-to-A transition | nih.gov |

| Human DNA Polymerase η | dTMP | G-to-A transition | nih.govportlandpress.com |

| Human DNA Polymerase κ | dTMP | G-to-A transition | nih.gov |

| Human DNA Polymerase β | dCMP | Correct incorporation (no mutation) | nih.gov |

| Drosophila DNA Polymerase α | T > C >> A ≈ G | Predominantly G-to-A transition | nih.gov |

Role of this compound in Inflammation-Associated DNA Damage and Genetic Toxicology

The formation of this compound is intricately linked to inflammatory processes, where the production of nitric oxide and other reactive nitrogen species is significantly increased. aacrjournals.orgnih.govmdpi.com Chronic inflammation is a known risk factor for various cancers, and the DNA damage induced by RNS, including the formation of dX, is considered a key mechanistic link. nih.govaacrjournals.orgmdpi.com The presence of dX in cellular DNA serves as a marker of nitrosative stress and inflammation-induced genotoxicity. aacrjournals.orgnih.gov

The stability of dX in DNA is a critical factor in its toxicological implications. Studies have shown that dX is a relatively stable lesion under physiological conditions, with a half-life of approximately 2.4 years in double-stranded DNA at neutral pH. researchgate.net This stability allows the lesion to persist in the genome, increasing the probability of it being present during DNA replication and leading to mutations.

Perturbations in purine (B94841) metabolism can also influence the levels of dX in DNA. aacrjournals.org This suggests that individual variations in metabolic pathways could potentially modulate the mutagenic burden of dX, particularly in the context of inflammation. aacrjournals.org The interplay between inflammation, DNA damage, and metabolic status highlights the complex nature of genetic toxicology associated with this compound.

Cellular Responses to this compound Lesions

Cells have evolved sophisticated mechanisms to counteract the deleterious effects of DNA damage. These include DNA repair pathways that remove lesions like this compound and specialized DNA polymerases that can bypass the damage, albeit sometimes in an error-prone manner.

DNA Repair Pathways Targeting this compound Adducts

The primary mechanism for the removal of this compound from DNA is the base excision repair (BER) pathway. genelink.comresearchgate.net This pathway is initiated by DNA glycosylases that recognize and excise the damaged base. nih.gov Several DNA glycosylases have been shown to have activity against dX.

Studies have identified that the alkyladenine DNA glycosylase (also known as AAG or MPG) is a key enzyme in the removal of dX. nih.govresearchgate.net Other glycosylases, such as the E. coli enzymes AlkA, Nth, and Fpg, have also demonstrated the ability to excise xanthine from DNA, particularly when it is paired with cytosine. nih.gov The efficiency of these enzymes can vary depending on the base opposite the dX lesion. For example, AlkA has been shown to be most effective at removing xanthine from X:C base pairs. nih.gov

The repair of dX is crucial for maintaining genomic integrity. If the lesion is not repaired before the cell enters S phase, it can lead to the incorporation of an incorrect base during replication, resulting in a permanent mutation.

Table 2: DNA Glycosylases Involved in the Repair of this compound

| DNA Glycosylase | Organism/Family | Activity on dX | Reference |

|---|---|---|---|

| Alkyladenine DNA glycosylase (AAG/MPG) | Human, Murine | Recognizes and removes dX | nih.govresearchgate.net |

| AlkA | E. coli | Excises xanthine, most effective on X:C pairs | nih.gov |

| Nth | E. coli | Excises xanthine from X:C pairs | nih.gov |

| Fpg | E. coli | Excises xanthine from X:C pairs | nih.gov |

Translesion Synthesis by Mammalian DNA Polymerases Past this compound Lesions

When DNA damage like this compound is not repaired, replicative DNA polymerases can stall at the lesion. To overcome this block, cells employ specialized DNA polymerases known as translesion synthesis (TLS) polymerases. portlandpress.com These polymerases have a more open active site, allowing them to accommodate and replicate past damaged DNA templates. oup.comdrugbank.com

Several mammalian DNA polymerases have been investigated for their ability to bypass dX lesions. While replicative polymerases like DNA polymerase α and β are generally stalled by the lesion, TLS polymerases such as DNA polymerase η (pol η) and DNA polymerase κ (pol κ) can readily bypass dX. nih.gov

However, this bypass is often inaccurate. Both pol η and pol κ preferentially incorporate dTMP opposite the dX lesion, leading to G-to-A transition mutations. nih.govportlandpress.com This error-prone bypass mechanism highlights a trade-off in the cell: the ability to complete DNA replication at the cost of introducing mutations. The specific TLS polymerase involved can therefore significantly influence the mutagenic outcome of dX lesions.

Potential Biological Signaling and Regulatory Roles of this compound

This compound (dX) is primarily recognized as a form of DNA damage, arising from the deamination of the natural DNA base, 2'-deoxyguanosine. genelink.com This conversion can be triggered by various mechanisms, including reactions with endogenous genotoxins like nitric oxide (NO). genelink.comnih.gov The presence of dX in a DNA strand introduces a lesion that can disrupt normal cellular processes, thereby implicating it in cellular signaling and regulatory networks, particularly those related to DNA damage response and mutagenesis.

The primary regulatory role of this compound stems from its identity as a premutagenic lesion. portlandpress.com The xanthine base in dX has altered hydrogen-bonding properties compared to the guanine it replaces. portlandpress.com While xanthine can still pair with cytosine (leading to no mutation), it also has a significant potential to mispair with thymine during DNA replication. genelink.comportlandpress.com This mispairing can lead to G-to-A transition mutations if not corrected before the next round of replication. portlandpress.com The mutagenic potential of dX is a critical factor in the context of NO-mediated mutagenesis, where nitric oxide produced during inflammatory responses can lead to the formation of dX in the genome. genelink.comnih.gov

The cell possesses sophisticated regulatory mechanisms to counteract the potentially harmful effects of lesions like dX. The primary pathway for this is the Base Excision Repair (BER) system. genelink.com Specific DNA repair enzymes are tasked with recognizing and removing dX from the DNA backbone.

Endonuclease V (EndoV) : This DNA repair enzyme is known to recognize and cleave DNA at sites of deaminated bases, including xanthine. clemson.edu While human endonuclease V shows minor activity on deoxyxanthosine-containing DNA, bacterial EndoV is more proficient. nih.gov

DNA Glycosylases : Enzymes such as N-methylpurine DNA glycosylase (MPG) can recognize and excise the xanthine base from the DNA strand, initiating the BER pathway to restore the original guanine. researchgate.net

The interaction between dX and various DNA polymerases is another crucial aspect of its regulatory role. During DNA replication, when a polymerase encounters a dX lesion in the template strand, its response determines the cellular fate. While some high-fidelity polymerases may stall, specialized translesion synthesis (TLS) DNA polymerases can bypass the damage. portlandpress.com Studies have shown that human TLS polymerases η (polη) and κ (polκ) preferentially incorporate thymine opposite a xanthine lesion, which is the molecular basis for the observed G-to-A mutations. portlandpress.com The ability of different polymerases to discriminate and incorporate nucleotides opposite dX is a key regulatory checkpoint in maintaining genomic integrity. genelink.com

Beyond its role as a lesion that triggers DNA repair and mutagenic pathways, the base component of dX, xanthine, is a natural intermediate in purine metabolism. researchgate.net It is a substrate for the enzyme xanthine oxidase. researchgate.net While the direct signaling role of free this compound in the cell is not well-established, its components are integrated into broader metabolic and catabolic pathways. researchgate.net Furthermore, research into non-canonical DNA structures has explored the inclusion of dX. Oligonucleotides containing this compound have been used to study the stability of DNA triple-helices, which are hypothesized to play roles in gene regulation. tandfonline.comffame.org This suggests a potential, albeit more speculative, role for dX in the structural regulation of DNA.

The stability of this compound within the DNA strand is a key factor enabling its biological and regulatory effects. Studies have shown that dX is a relatively stable lesion under physiological conditions, with a half-life estimated at 2.4 years in double-stranded DNA. researchgate.netnih.govoup.com This stability ensures that the lesion persists long enough to be recognized by repair systems or to serve as a template for misincorporation during replication, thus allowing it to exert its regulatory influence on cellular pathways. researchgate.netnih.govoup.com

Interactive Data Table: Research Findings on this compound's Biological Interactions

| Interacting Molecule/System | Type of Interaction | Biological/Regulatory Consequence | Citations |

| Nitric Oxide (NO) | Induces deamination of 2'-deoxyguanosine | Formation of this compound lesion in DNA. | genelink.comnih.gov |

| DNA Polymerases (e.g., pol η, pol κ) | Translesion Synthesis (TLS) Bypass | Preferential incorporation of thymine opposite dX, leading to G-to-A transition mutations. | portlandpress.com |

| Base Excision Repair (BER) Pathway | DNA Damage Repair | Recognition and removal of the dX lesion to prevent mutagenesis and restore DNA integrity. | genelink.com |

| Endonuclease V | Enzymatic Recognition and Cleavage | A DNA repair enzyme that can identify and cleave the DNA backbone at dX sites. | clemson.edunih.gov |

| N-methylpurine DNA glycosylase (MPG) | Enzymatic Recognition and Excision | A DNA glycosylase that removes the xanthine base, initiating the BER pathway. | researchgate.net |

| DNA Duplex | Structural Lesion | Acts as a stable premutagenic lesion within the DNA structure. | researchgate.netnih.govoup.com |

Synthetic Analogs and Derivatives of 2 Deoxyxanthosine

Design and Synthesis Strategies for 2'-Deoxyxanthosine Analogs for Research Purposes

The synthesis of this compound analogs for research applications requires strategic design, often involving the introduction of protecting groups and modifications to the purine (B94841) core. A key challenge in incorporating this compound into synthetic oligonucleotides is the protection of its reactive groups.

One successful strategy involves the use of the 2-(4-nitrophenyl)ethyl (NPE) group for the protection of the 7-deazaxanthine base. This protecting group is effectively removed by β-elimination using 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). nih.gov In contrast, the deprotection of an allyl protecting group with a Pd(0) catalyst has been reported to be unsuccessful for 7-deaza-2'-deoxyxanthosine (B1244124), whereas the allyl group is an excellent protecting group for the parent this compound. nih.gov

Another major synthetic route to creating analogs is the modification at the 7-position of the purine ring, leading to 7-deaza analogs. The synthesis of these compounds can be achieved through various methods. One approach begins with the glycosylation of 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine. seela.netresearchgate.net This intermediate allows for the subsequent nucleophilic displacement of the chloro substituents to yield 7-deaza-2'-deoxyxanthosine. researchgate.net An alternative route involves a deamination/demethylation process starting from 4-methoxy-7H-pyrrolo[2,3-d]pyrimidin-2-amine 2'-deoxyribonucleoside. seela.net

Halogenated derivatives of 7-deaza-2'-deoxyxanthosine have also been synthesized to study the effects of electron-withdrawing groups on duplex and triplex stability. The synthesis of 7-bromo- and 7-iodo-7-deaza-2'-deoxyxanthosine has been described, starting from halogenated 7-deazapurine precursors or by direct halogenation of a protected nucleoside. seela.netresearchgate.netnih.gov These synthetic strategies provide access to a range of analogs that are essential for probing DNA structure, function, and recognition.

Table 1: Synthetic Strategies and Protecting Groups for this compound and its Analogs

| Compound | Protecting Group | Deprotection Reagent | Synthetic Strategy | Reference |

| 7-Deaza-2'-deoxyxanthosine | 2-(4-nitrophenyl)ethyl (NPE) | DBU (β-elimination) | Base protection for oligonucleotide synthesis | nih.gov |

| This compound | Allyl | Pd(0) catalyst | Base protection for oligonucleotide synthesis | nih.gov |

| 7-Deaza-2'-deoxyxanthosine | None | - | Glycosylation of 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine | seela.netresearchgate.net |

| 7-Halogenated-7-deaza-2'-deoxyxanthosine | None | - | Demethylation of a 6-methoxy precursor with Me3SiCl/NaI or nucleophilic displacement | seela.net |

7-Deaza-2'-Deoxyxanthosine: Advanced Properties and Research Applications

The substitution of the N7 nitrogen atom with a carbon atom (CH) in the purine ring of this compound results in 7-deaza-2'-deoxyxanthosine. This seemingly minor structural change confers significantly advanced properties, making it a valuable tool in nucleic acid research.

One of the most significant advantages of 7-deaza-2'-deoxyxanthosine is its enhanced chemical stability compared to its natural counterpart. The glycosylic bond of this compound is notoriously labile and hydrolyzes spontaneously under physiological conditions. seela.net In stark contrast, the glycosylic bond of the 7-deaza analog is highly resistant to this acid-catalyzed depurination. seela.netresearchgate.net This stability is critical for its use in synthesizing robust oligonucleotides for various applications.

Research has quantified the instability of this compound (dX), showing it to be a relatively stable lesion in double-stranded DNA at pH 7 and 37°C, with a half-life of 2.4 years. researchgate.net However, as a free deoxynucleoside, its stability dramatically decreases, with a half-life of only 3.7 minutes at pH 2. researchgate.net The resistance of 7-deaza-2'-deoxyxanthosine to such degradation makes it a far more practical building block for synthetic DNA.

7-Deaza-2'-deoxyxanthosine (dzaX) has been identified as a purine analogue of thymidine (B127349) (T). nih.govoup.com It can form a specific base triplet (dzaX:A-T) with a Watson-Crick A-T base pair in a DNA duplex. nih.govglenresearch.com Oligodeoxynucleotides (ODNs) containing dzaX and 2'-deoxyguanosine (B1662781) have been shown to form stable anti-parallel triple helices with poly-purine target sequences in DNA. nih.gov

In comparative studies, ODNs containing dzaX demonstrated high affinity for their target DNA sequence under physiological concentrations of K+ and Mg++ at pH 7.2, conditions under which equivalent ODNs containing thymine (B56734) instead of dzaX were unable to bind. nih.gov This highlights the unique ability of dzaX to enhance triple helix formation, which is particularly useful for applications in gene targeting and antigene therapy. nih.govoup.com Furthermore, 7-deaza-2'-deoxyxanthosine can form a non-standard base pair with a 2,4-diaminopyrimidine (B92962) nucleoside analogue, expanding its utility in the study of alternative DNA structures. biosyn.comglenresearch.comglenresearch.com

The development of an expanded genetic alphabet, which includes additional, unnatural base pairs, is a major goal in synthetic biology. 7-Deaza-2'-deoxyxanthosine serves as a valuable scaffold for this purpose due to its stability and the ability to be functionalized at the 7-position without disrupting its base-pairing properties.

Researchers have functionalized the 7-position of 7-deaza-2'-deoxyxanthosine with ethynyl (B1212043) and octadiynyl residues, creating derivatives with "clickable" side chains of varying lengths. researchgate.net These modified nucleosides were designed to pair with complementary purine-2,6-diamine or 7-deazapurine-2,6-diamine 2'-deoxyribonucleosides. researchgate.net The synthesis of these analogs often starts from 7-deaza-7-iodo-2'-deoxyxanthosine, which serves as a precursor for Sonogashira cross-coupling reactions to introduce the alkynyl side chains. researchgate.net The resulting novel base pairs can be incorporated into DNA, effectively expanding the genetic code beyond the four natural bases and opening up possibilities for new biological functions and materials.

Base Pairing and Triplex Formation Properties of 7-Deaza-2'-Deoxyxanthosine

Other Chemically Modified this compound Derivatives and Their Research Utility

Beyond the 7-deaza analogs, other chemical modifications of this compound and its derivatives have been explored to create tools for specific research purposes.

Halogenation of 7-deaza-2'-deoxyxanthosine at the 7-position (e.g., with bromo or iodo substituents) has been shown to increase the stability of DNA duplexes. seela.net These lipophilic, electron-withdrawing substituents are expected to form stronger triplexes compared to the non-halogenated analog, making them useful for enhancing the binding affinity of therapeutic oligonucleotides. seela.net The synthesis of these halogenated derivatives can be achieved by demethylation of a methoxy (B1213986) precursor or through nucleophilic displacement under strong alkaline conditions. seela.net

Another area of research involves using this compound derivatives as synthetic intermediates. For example, O6-benzyl-3',5'-bis-O-(tert-butyldimethylsilyl)-2'-deoxyxanthosine reacts with the BOP reagent to yield a stable, isolable nucleoside C-2 tris(dimethylamino)phosphonium hexafluorophosphate (B91526) salt. nih.gov This phosphonium (B103445) salt is a versatile intermediate that can be used to efficiently synthesize various N2-modified 2'-deoxyguanosine analogues, including specific DNA adducts for mutagenesis studies. nih.gov The diphenylcarbamoyl (DPC) group has also been utilized as a protecting group for the 2-oxo function of 2'-deoxyisoguanosine, a related purine, in the synthesis of modified oligonucleotides. bibliotekanauki.pl

Table 2: Chemically Modified this compound Derivatives and Their Applications

| Derivative | Modification | Research Utility | Reference |

| 7-Bromo-7-deaza-2'-deoxyxanthosine | Bromine at C7 | Expected to form stronger, more stable DNA triplexes | seela.net |

| 7-Iodo-7-deaza-2'-deoxyxanthosine | Iodine at C7 | Expected to form stronger, more stable DNA triplexes | seela.net |

| O6-Benzyl-2'-deoxyxanthosine derivative | Benzyl group at O6, TBDMS at 3',5' | Precursor for a stable phosphonium salt intermediate used to synthesize N2-modified dG analogs | nih.gov |

| 7-Ethynyl-7-deaza-2'-deoxyxanthosine | Ethynyl group at C7 | Component of an expanded genetic alphabet, allows for "click" chemistry functionalization | researchgate.net |

Advanced Methodologies for 2 Deoxyxanthosine Research

Oligonucleotide Synthesis Incorporating 2'-Deoxyxanthosine and its Analogs

The cornerstone of modern nucleic acid research is the ability to synthesize custom oligonucleotides. The incorporation of modified bases such as this compound requires specialized chemical strategies, primarily revolving around phosphoramidite (B1245037) chemistry.

Phosphoramidite chemistry is the gold-standard method for the automated synthesis of oligonucleotides on a solid support. shigematsu-bio.comtwistbioscience.com This cyclic process involves the sequential addition of nucleoside phosphoramidites, which are modified nucleosides, to a growing DNA chain. twistbioscience.com For the incorporation of this compound, a specific dX-CE Phosphoramidite building block is required. cambio.co.ukglenresearch.com

The synthesis of oligonucleotides containing this compound can be achieved in high yields using a phosphoramidite derivative of dX. ffame.org This monomer is designed for use in conventional automated DNA synthesizers, with the coupling step typically requiring no significant changes from the standard manufacturer's protocols. cambio.co.ukglenresearch.com The process allows for the creation of oligonucleotides containing single or multiple this compound residues. ffame.org The successful synthesis and composition of the final oligonucleotide are often verified through methods like enzymatic degradation followed by HPLC analysis and MALDI-TOF mass spectrometry. ffame.orgffame.org

A critical aspect of phosphoramidite chemistry is the use of protecting groups on the nucleobase to prevent unwanted side reactions during the synthesis cycles. umich.edu In the case of this compound, the xanthine (B1682287) moiety has labile positions that must be protected.

Initial attempts to synthesize dX-containing oligonucleotides using a phosphoramidite with an unprotected O2 position on the xanthine base proved to be low-yielding. ffame.org To overcome this, a more robust strategy involving dual protection of the base was developed. The most successful and widely used approach employs two 2-(4-nitrophenyl)ethyl (NPE) groups to protect both the O2 and O6 positions of the xanthine ring. ffame.orgglenresearch.com This O2,O6-bis(NPE)-protected phosphoramidite of dX allows for efficient synthesis. ffame.org Alternatively, the allyl group has been identified as another excellent protecting group for the this compound base. nih.gov

The removal of these specialized protecting groups requires specific deprotection steps after the standard oligonucleotide assembly. For NPE groups, treatment with a strong non-nucleophilic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) is used. cambio.co.ukoup.com Another method involves using a solution of 0.3M tetramethylguanidine and 2-nitrobenzaldoxine. glenresearch.com These steps are performed after the initial cleavage from the solid support and deprotection of the standard nucleobases with ammonium (B1175870) hydroxide. glenresearch.com

| Protecting Group | Protected Position(s) | Deprotection Reagent | Reference |

|---|---|---|---|

| 2-(4-nitrophenyl)ethyl (NPE) | O2 and O6 | 1 M DBU or 0.3M Tetramethylguanidine/2-nitrobenzaldoxine | cambio.co.ukffame.orgglenresearch.comoup.com |

| Allyl | Not specified | Pd(0) catalyst (failed for 7-deazaxanthine but effective for xanthine) | nih.gov |

Phosphoramidite Chemistry Approaches for Modified Oligonucleotide Synthesis

Spectroscopic and Biophysical Characterization of this compound-Containing Nucleic Acids

Once synthesized, oligonucleotides containing this compound are subjected to a variety of biophysical techniques to understand how this modification affects the fundamental properties of DNA, such as duplex stability and conformation.

DNA melting experiments are a fundamental technique used to assess the thermal stability of a DNA duplex. By monitoring the UV absorbance of a DNA solution while increasing the temperature, a melting temperature (Tm) can be determined, which is the temperature at which half of the duplex DNA has dissociated into single strands.

Studies have shown that substituting a guanine-cytosine (G:C) base pair with a xanthosine-cytosine (X:C) pair leads to a decrease in duplex stability. nih.gov In one study, the Tm of a duplex containing a dG:C pair was 78.16°C, while the equivalent duplex with a dX:C pair had a Tm of 73.26°C, a decrease of nearly 5°C. nih.gov The stability of duplexes containing dX also depends significantly on the base it is paired with and the pH of the solution. researchgate.netnih.gov For example, when dX is paired with adenine (B156593) or cytosine, an unusual stabilization of the duplex is observed at acidic pH. researchgate.netnih.gov The relative thermodynamic stabilities of base mispairs with xanthine, as determined by Tm measurements, follow the order: T < G << A ≈ C. researchgate.netnih.gov

| Duplex Pair | Melting Temperature (Tm) in °C | Conditions | Reference |

|---|---|---|---|

| dG:C | 78.16 ± 0.26 | 50 mM KPO4, pH 7.0 | nih.gov |

| dI:C | 74.16 ± 1.10 | 50 mM KPO4, pH 7.0 | nih.gov |

| dX:C | 73.26 ± 0.53 | 50 mM KPO4, pH 7.0 | nih.gov |

| dX:C | 49.6 | 1M NaCl, 10mM Na-cacodylate, pH 7.0 | researchgate.net |

| dX:A | 40.9 | 1M NaCl, 10mM Na-cacodylate, pH 7.0 | researchgate.net |

| dX:G | 42.1 | 1M NaCl, 10mM Na-cacodylate, pH 7.0 | researchgate.net |

| dX:T | 36.5 | 1M NaCl, 10mM Na-cacodylate, pH 7.0 | researchgate.net |

Circular dichroism (CD) spectroscopy is a powerful, non-destructive technique that provides information about the secondary structure of chiral macromolecules like nucleic acids. muni.czgenesilico.pl It measures the differential absorption of left- and right-circularly polarized light. muni.cz The resulting CD spectrum is highly sensitive to the helical conformation of DNA. muni.czresearchgate.net Canonical B-form DNA, for example, shows a characteristic CD spectrum with a positive band around 275 nm and a negative band around 245 nm. acs.org

Fluorescence spectroscopy is a highly sensitive method used to study molecular interactions and dynamics. nih.gov In the context of nucleic acids, it can be used to probe the local environment of a fluorescent molecule, whether it is an intrinsic fluorophore or an externally added probe. nih.gov

Xanthines as a class of compounds, which includes this compound, are characterized by being very weakly fluorescent in solution at room temperature. mdpi.com Their fluorescence is extremely short-lived, with decay times in the picosecond range, which necessitates the use of advanced femtosecond spectroscopy techniques for their study. mdpi.com The low intrinsic fluorescence of dX means it does not typically serve as a useful built-in probe for monitoring DNA interactions. However, the unique properties of dX have been leveraged in other ways, such as in efforts to expand the genetic alphabet by creating a novel base pair with a fluorescent 2,4-diaminopyrimidine (B92962) nucleoside analog. mdpi.com

Circular Dichroism Spectroscopy for Conformational Studies

Quantitative Analysis of this compound in Biological Samples

The accurate quantification of DNA lesions such as this compound (dX) in biological systems is crucial for understanding the impact of nitrosative stress and its role in mutagenesis and disease. Advanced analytical techniques have been developed to achieve the high sensitivity and specificity required for detecting these modifications in complex biological matrices.

Chromatography-Coupled Mass Spectrometry for Lesion Quantification

A highly sensitive and specific method for the quantification of this compound involves liquid chromatography-coupled mass spectrometry (LC-MS), particularly tandem mass spectrometry (LC-MS/MS). nih.gov This approach has become a cornerstone for analyzing DNA damage products due to its accuracy and ability to detect low levels of adducts. fabad.org.trnih.gov

The general workflow begins with the careful purification of DNA from cells or tissues under conditions designed to minimize the risk of artificial damage during sample preparation. nih.gov A common issue in analyzing deamination products is the potential for artifactual deamination during acid hydrolysis of DNA. nih.govspringernature.com To circumvent this, enzymatic hydrolysis is employed, using enzymes like nuclease P1 and alkaline phosphatase to release the individual nucleosides from the DNA backbone. nih.govnih.govspringernature.com

Following enzymatic digestion, the resulting nucleoside mixture is typically prepurified using high-performance liquid chromatography (HPLC). nih.govnih.gov The fraction containing this compound is then subjected to analysis by isotope-dilution, electrospray ionization LC-MS/MS. nih.gov Isotope dilution mass spectrometry involves spiking the sample with a known quantity of a stable isotope-labeled internal standard (e.g., [¹⁵N₅]8-hydroxy-2'-deoxyguanosine for other lesions, with a similar standard applicable for dX). fabad.org.tr This standard co-elutes with the analyte and is distinguished by its higher mass, allowing for precise quantification by comparing the mass spectrometer's signal intensity of the analyte to that of the standard. fabad.org.trnih.gov The use of multiple reaction monitoring (MRM) mode in a triple quadrupole mass spectrometer enhances specificity and sensitivity, making it possible to detect and quantify very low concentrations of the lesion. fabad.org.trshimadzu.com This robust methodology allows for the quantification of a range of DNA lesions, including this compound, from a single DNA sample. nih.gov

| Step | Description | Rationale/Key Feature | Source |

|---|---|---|---|

| DNA Isolation | Purification of DNA from biological samples (cells or tissues). | Minimize artifactual damage during sample handling. | nih.gov |

| DNA Hydrolysis | Enzymatic digestion using nuclease P1 and alkaline phosphatase. | Avoids artifactual deamination associated with acid hydrolysis. | nih.govnih.govspringernature.com |

| Purification | HPLC prepurification of nucleosides. | Isolates nucleosides from other cellular components to reduce matrix effects. | nih.govnih.gov |

| Quantification | Isotope-dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS). | Provides high sensitivity and accuracy through the use of a stable isotope-labeled internal standard. | nih.govfabad.org.tr |

| Detection | Electrospray Ionization (ESI) in Multiple Reaction Monitoring (MRM) mode. | Enhances specificity and allows for detection of lesions at very low concentrations. | nih.govfabad.org.tr |

Enzymatic Probe Assays for Detecting this compound DNA Damage

Enzymatic probe assays offer a complementary approach to mass spectrometry for detecting specific types of DNA damage. These assays leverage the substrate specificity of DNA repair enzymes, particularly DNA glycosylases, which recognize and excise damaged bases to initiate the base excision repair (BER) pathway. acs.orgnih.govnih.gov

Several DNA glycosylases have been shown to recognize and excise xanthine (the base in this compound) from DNA. acs.orgnih.gov The family of enzymes capable of this includes members of the Fpg/Nei family and other glycosylases like AlkA. acs.orgclemson.edunih.gov These enzymes act as probes, cleaving the DNA backbone at the site of the lesion, which can then be detected. clemson.edu For instance, research has demonstrated that E. coli AlkA (3-methyladenine-DNA glycosylase II), human Mpg (N-methylpurine-DNA glycosylase), and E. coli Nth (endonuclease III) can excise xanthine from a dX•dC base pair. acs.orgnih.gov Fpg (formamidopyrimidine-DNA glycosylase) also shows activity, though typically less than AlkA. acs.orgnih.gov The order of reactivity for excising xanthine from a dX•dC pair is generally AlkA > Mpg > Nth > Fpg. acs.orgnih.gov Interestingly, AlkA is also capable of excising xanthine when it is mispaired with guanine (B1146940), adenine, or thymine (B56734), a broader specificity not observed in the other tested glycosylases. acs.orgnih.gov Another enzyme, Endonuclease V, is noted for its ability to recognize various deamination products, including xanthine. clemson.edu

These enzymatic activities form the basis of detection methods like the comet assay (single-cell gel electrophoresis), where enzyme treatment is used to convert specific base damages into DNA strand breaks, which are then visualized and quantified. qiagen.comneb.com By incubating nucleoids with a lesion-specific enzyme like Fpg, oxidative purine (B94841) damage is revealed as additional strand breaks, providing a measure of that specific class of damage. qiagen.comneb.com

| Enzyme | Origin | Substrate Specificity for dX Base Pair | Relative Reactivity (for X•C) | Source |

|---|---|---|---|---|

| AlkA | E. coli | X•C, X•G, X•A, X•T | High | acs.orgnih.gov |

| Mpg | Human | X•C specific | Moderate | acs.orgnih.gov |

| Nth | E. coli | X•C specific | Low | acs.orgnih.gov |

| Fpg | E. coli | X•C specific | Low | acs.orgnih.govneb.com |

| Endonuclease V | T. maritima | Recognizes xanthine | N/A | clemson.edu |

Cell-Based and In Vitro Assays for Mutagenesis and DNA Repair Studies

To understand the biological consequences of this compound, particularly its potential to cause mutations, researchers employ a variety of cell-based and in vitro assays. These methodologies allow for detailed investigation into how cellular machinery, such as DNA polymerases, interacts with the lesion and the ultimate genetic outcome of this interaction.

Primer Extension Reactions for Polymerase Bypass Analysis

Primer extension reactions are a powerful in vitro tool used to study how DNA polymerases interact with specific DNA lesions. frontiersin.org This assay uses a short, labeled DNA primer annealed to a longer template strand that contains a single, site-specifically placed this compound lesion. nih.gov By adding a DNA polymerase and deoxynucleoside triphosphates (dNTPs), researchers can observe whether the polymerase is blocked by the lesion or is able to bypass it through translesion synthesis (TLS). nih.govreactome.org

Studies using this method have revealed that the replication past this compound is highly dependent on the specific DNA polymerase used. nih.gov Replicative polymerases such as calf thymus polymerase α and human polymerase β are significantly slowed or blocked at the dX site. nih.gov In contrast, specialized human TLS polymerases, such as polymerase η (pol η) and polymerase κ (pol κ), readily bypass the lesion. nih.govgenesilico.pl

Analysis of the fully extended products, often separated by polyacrylamide gel electrophoresis (PAGE), reveals the identity of the nucleotide(s) inserted opposite the dX lesion. nih.gov This "miscoding specificity" is key to predicting the mutagenic outcome. For pol η and pol κ, the predominant nucleotide incorporated opposite dX is dTMP, which would lead to a G→A transition mutation, followed by the correct incorporation of dCMP. nih.gov Pol α also preferentially misincorporates dTMP. nih.gov Human pol β, however, primarily incorporates the correct nucleotide, dCMP, with only minor misincorporation. nih.gov These findings from primer extension assays are supported by steady-state kinetic analyses and demonstrate that this compound is a potent miscoding lesion. nih.gov

| DNA Polymerase | Bypass Efficiency | Predominant Nucleotide Incorporated | Minor Nucleotides Incorporated | Resulting Mutagenic Potential | Source |

|---|---|---|---|---|---|

| Polymerase α (calf thymus) | Retarded/Blocked | dTMP (incorrect) | dCMP (correct) | High (G→A) | nih.gov |

| Polymerase β (human) | Retarded/Blocked | dCMP (correct) | dTMP, dAMP, dGMP (incorrect) | Low | nih.gov |

| Polymerase η (human) | Readily Bypassed | dTMP (incorrect) | dCMP (correct) | High (G→A) | nih.govportlandpress.com |

| Polymerase κ (human) | Readily Bypassed | dTMP (incorrect) | dCMP (correct) | High (G→A) | nih.govgenesilico.pl |

Site-Specific Mutagenesis Approaches for Investigating Mutagenic Potential

To confirm the mutagenic potential of this compound within a cellular context, site-specific mutagenesis assays are employed. nih.gov This approach involves the chemical synthesis of an oligonucleotide containing a dX lesion at a precise location. acs.orgnih.gov This modified oligonucleotide is then incorporated into a shuttle vector, a type of plasmid capable of replicating in both bacterial (e.g., E. coli) and mammalian cells (e.g., human cell lines). nih.gov

The general procedure involves transfecting the vector containing the site-specific dX lesion into host cells, such as human embryonic kidney cells (line 293). nih.gov The vector is allowed to replicate within the human cells, where the cellular DNA repair and replication machinery will process the dX lesion. After a period of time, the plasmids are recovered from the host cells and introduced into E. coli for amplification and analysis. nih.gov To ensure that only plasmids that have replicated in the human cells are analyzed, the recovered plasmids are often treated with the restriction enzyme DpnI, which specifically digests the original bacterially-methylated (unreplicated) DNA. nih.gov

The mutagenic outcome is typically assessed by sequencing the region of the plasmid that originally contained the dX adduct. Often, the lesion is placed within a reporter gene, such as lacZ', where mutations can be easily scored by a color-based screen (e.g., blue vs. white colonies). nih.gov These studies confirm the findings from in vitro polymerase assays, demonstrating that this compound is a miscoding lesion that strongly induces G→A transition mutations in cellular environments. nih.gov The bulkier the adduct, the greater the mutagenicity observed in human cells. nih.gov

Future Directions and Research Perspectives for 2 Deoxyxanthosine

Continued Exploration of 2'-Deoxyxanthosine and Analogs in Expanding the Genetic Alphabet

The pursuit of an expanded genetic alphabet, which moves beyond the natural four-letter code of adenine (B156593) (A), guanine (B1146940) (G), cytosine (C), and thymine (B56734) (T), is a cornerstone of synthetic biology. This endeavor aims to create new life forms with novel functions and to develop new tools for molecular biology. This compound has been a molecule of interest in these efforts.

Future research will likely focus on the following:

Novel Base Pairing Systems: this compound has been explored as a partner for unnatural pyrimidine (B1678525) analogs, such as pyrimidine-2,4-diamine nucleoside, to form a new, stable base pair. glenresearch.comntsbio.com Continued research is needed to optimize the stability and enzymatic recognition of this and other novel base pairs involving dX. The goal is to create an orthogonal system that functions seamlessly alongside the natural A-T and G-C pairs without interfering with them.

Thieno-Expanded Analogs: The synthesis of thieno-expanded xanthosine (B1684192) analogs represents a promising direction. nih.gov These larger, tricyclic structures could offer unique stacking interactions and base-pairing geometries, further diversifying the chemical information that can be stored in a DNA molecule. nih.gov Investigating the enzymatic incorporation and replication of these expanded analogs will be a critical next step.

Functionalized Analogs: The development of 7-deaza-2'-deoxyxanthosine (B1244124) and other functionalized analogs opens up possibilities for introducing new chemical functionalities into DNA. glenresearch.com These modifications can be used to attach labels, cross-linkers, or other moieties to specific sites in an oligonucleotide, providing new tools for diagnostics and nanotechnology.

The table below summarizes some key analogs of this compound and their potential applications in expanding the genetic alphabet.

| Analog | Partner Base | Key Features | Potential Applications |

| This compound (dX) | Pyrimidine-2,4-diamine nucleoside | Forms a non-standard base pair. glenresearch.comntsbio.com | Expansion of the genetic alphabet. |

| Thieno-expanded xanthosine | --- | Tricyclic scaffold, altered stacking. nih.gov | Investigation of base pairing and stacking requirements. nih.gov |

| 7-Deaza-2'-deoxyxanthosine | 2,4-diaminopyrimidine (B92962) nucleoside analogue | Lacks the N7 nitrogen, altering minor groove interactions. glenresearch.com | Probing DNA-protein interactions, creating novel DNA structures. glenresearch.com |

Elucidating the Full Spectrum of Biological Consequences of Endogenous this compound

Endogenous this compound arises from the deamination of deoxyguanosine, a form of DNA damage often induced by nitrosative stress associated with inflammation. glenresearch.commit.edu While its presence is established, the full scope of its biological impact remains an active area of investigation.

Key research questions to be addressed include:

Mutagenic Potential: While xanthine (B1682287) preferentially pairs with cytosine, it can also mispair with thymine, potentially leading to G-to-A transition mutations. nih.gov Further studies are needed to quantify the mutagenic frequency of dX in different sequence contexts and in various organisms.

DNA Repair and Stability: this compound is a relatively stable lesion in DNA under physiological conditions, with a half-life of approximately 2.4 years in double-stranded DNA. researchgate.net Understanding how cellular repair mechanisms, such as base excision repair (BER) initiated by DNA glycosylases, recognize and remove this lesion is crucial. clemson.edu Identifying the specific enzymes responsible for dX repair in human cells is a key objective.

Impact on DNA Structure and Replication: The presence of a dX:dA purine-purine base pair can cause distortions in the DNA duplex. glenresearch.com Research is needed to characterize these structural perturbations and their effects on the processivity and fidelity of DNA polymerases during replication.

Biomarker of Disease: The formation of dX is linked to nitric oxide-induced mutagenesis and inflammation. glenresearch.comnih.gov Further investigation into the levels of dX in tissues under chronic inflammatory conditions could establish it as a reliable biomarker for disease risk and progression. mit.edunih.gov